N-(4-methoxy-3-nitrophenyl)methanesulfonamide
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Overview
Description
N-(4-methoxy-3-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C8H10N2O5S and a molecular weight of 246.24 g/mol . It is characterized by the presence of a methoxy group, a nitro group, and a methanesulfonamide group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-nitrophenyl)methanesulfonamide typically involves the reaction of 4-methoxy-3-nitroaniline with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-3-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methanesulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides, amines, or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of N-(4-amino-3-methoxyphenyl)methanesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
N-(4-methoxy-3-nitrophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methanesulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-nitrophenyl methyl sulfone: Similar structure but with a sulfone group instead of a methanesulfonamide group.
4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide: Contains an additional methyl group on the benzene ring.
Uniqueness
N-(4-methoxy-3-nitrophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a methanesulfonamide group allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C8H10N2O5S |
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Molecular Weight |
246.24 g/mol |
IUPAC Name |
N-(4-methoxy-3-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10N2O5S/c1-15-8-4-3-6(9-16(2,13)14)5-7(8)10(11)12/h3-5,9H,1-2H3 |
InChI Key |
ZGSUXWZMVVJEPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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